Kpc-2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kpc-2-IN-1 is a boronic acid derivative that serves as an effective inhibitor of KPC-2, a class A β-lactamase enzyme. This compound has a Ki value of 0.032 μM and is known to enhance the efficacy of cefotaxime against KPC-2 expressing Escherichia coli. It demonstrates good tolerance in human HEK-293 cells, making it valuable for researching Escherichia coli’s resistance to β-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Kpc-2-IN-1 are not well-documented. Typically, the production of such compounds on an industrial scale would involve optimization of the synthetic routes to ensure high yield and purity, followed by rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Kpc-2-IN-1 primarily undergoes inhibition reactions with β-lactamase enzymes. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include β-lactam antibiotics such as cefotaxime. The conditions for these reactions are typically mild, involving aqueous solutions and physiological pH.
Major Products Formed
The major product formed from the reaction of this compound with β-lactamase enzymes is a stable enzyme-inhibitor complex that prevents the hydrolysis of β-lactam antibiotics, thereby enhancing their efficacy .
Scientific Research Applications
Kpc-2-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of β-lactamase enzymes and the development of new inhibitors.
Biology: Valuable for researching bacterial resistance mechanisms, particularly in Escherichia coli.
Medicine: Potential use in developing new therapeutic strategies to combat antibiotic-resistant bacterial infections.
Industry: Can be used in the development of new antibiotics and β-lactamase inhibitors
Mechanism of Action
Kpc-2-IN-1 exerts its effects by binding to the active site of the KPC-2 β-lactamase enzyme. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby preserving the efficacy of these antibiotics. The molecular target of this compound is the catalytic serine residue in the active site of the KPC-2 enzyme .
Comparison with Similar Compounds
Similar Compounds
Ortho-phenylenediboronic acid: Another boronic acid derivative that acts as a β-lactamase inhibitor.
Para-phenylenediboronic acid: Similar to ortho-phenylenediboronic acid but with different substitution patterns.
Meta-phenylenediboronic acid: Another variant with different substitution patterns.
Uniqueness
Kpc-2-IN-1 is unique due to its high potency and specificity for the KPC-2 enzyme. It has a lower Ki value compared to other boronic acid derivatives, making it a more effective inhibitor. Additionally, its good tolerance in human cells makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C13H12BN3O2S |
---|---|
Molecular Weight |
285.1 g/mol |
IUPAC Name |
[3-[(4-thiophen-3-yltriazol-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BN3O2S/c18-14(19)12-3-1-2-10(6-12)7-17-8-13(15-16-17)11-4-5-20-9-11/h1-6,8-9,18-19H,7H2 |
InChI Key |
BPZNDAHQRPIUAE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2C=C(N=N2)C3=CSC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.